molecular formula C7H4N2O B1210169 Benzimidazol-2-one CAS No. 43135-91-7

Benzimidazol-2-one

Cat. No. B1210169
CAS RN: 43135-91-7
M. Wt: 132.12 g/mol
InChI Key: MYONAGGJKCJOBT-UHFFFAOYSA-N
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Description

Benzimidazol-2-one, also known as 1H-benzimidazole or 1,3-benzodiazole, is a nitrogenous heterocyclic compound. Its structure consists of a benzene ring fused with a five-membered imidazole ring. Due to its association with a wide range of biological activities, benzimidazole derivatives have significant importance as chemotherapeutic agents in various clinical conditions .


Synthesis Analysis

Several methods exist for synthesizing benzimidazol-2-ones. These approaches include transformations of aniline derivatives, N,N’-disubstituted ureas, halobenzenes, and rearrangements of heterocyclic compounds. Notably, rearrangements of anthranilic acid derivatives play a crucial role in forming benzimidazol-2-ones. Researchers have integrated these methods to develop efficient synthetic routes .

One recent approach involves flow-based synthesis using 1,1’-carbonyldiimidazole (CDI) as a carbonylating agent. The reaction proceeds under flow conditions, resulting in the desired benzimidazol-2-one with improved efficiency and safety .


Molecular Structure Analysis

The molecular formula of benzimidazol-2-one is C7H4N2O. It consists of a benzene ring fused with an imidazole ring. The compound has a molecular weight of 132.12 g/mol. The 2D and 3D structures can be visualized using computational tools .


Chemical Reactions Analysis

Benzimidazol-2-one derivatives exhibit diverse pharmacological properties. They range from antibacterial effects to potential treatments for virulent diseases. For instance, some derivatives act as anti-inflammatory agents, antitumor agents, and K+ channel activators. The mechanism of action involves interactions with biological macromolecules, including receptors, enzymes, and ion channels .


Physical And Chemical Properties Analysis

Benzimidazol-2-one is a white solid with a melting point above 200°C. Its 1H-NMR spectrum shows characteristic peaks at 6.89 (m, 4H) and 10.57 (s, 2H). The compound possesses a broad-spectrum pharmacological profile .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

Benzimidazol-2-one serves as a privileged scaffold in medicinal chemistry due to its structural framework being part of numerous biologically active molecules and drugs . Its derivatives exhibit a range of biological activities, including antibacterial , antifungal , antiviral , antidiabetic , analgesic , and anticancer properties . The compound’s ability to easily interact with biopolymers makes it a valuable asset in drug discovery and development.

Flow Chemistry: Optimizing Synthesis

In the realm of flow chemistry, benzimidazol-2-one has been synthesized using a flow-based approach . This method involves the cyclocarbonylation of o-phenylenediamine, optimized by Design of Experiment (DoE), allowing for efficient, high-yield, and high-purity production . This approach is particularly useful for the scalable synthesis of compounds for pharmaceutical research.

Material Science: Chemosensing and Fluorescence

Benzimidazol-2-one derivatives are utilized in material science for their chemosensing capabilities and fluorescence applications . They can be employed in the detection of various ions and molecules, making them crucial in the development of new sensing materials. Additionally, their fluorescent properties are exploited in creating imaging agents and probes.

Organic Synthesis: Intermediates for Dyes and Polymers

This compound is an important intermediate in the synthesis of dyes and polymers . Its versatility allows for the creation of a wide range of colors and materials with specific properties, which are essential for industrial applications.

Catalysis: Ligands for Asymmetric Reactions

In catalysis, benzimidazol-2-one derivatives are used as ligands for asymmetric synthesis . They help in achieving chiral selectivity in chemical reactions, which is a critical aspect of producing enantiomerically pure substances in pharmaceuticals.

Antimicrobial Research: Development of New Antibiotics

The antimicrobial properties of benzimidazol-2-one derivatives make them candidates for the development of new antibiotics. They have shown potency against resistant organisms, including methicillin and vancomycin-resistant S. aureus, which is a significant concern in current medical treatments .

Mechanism of Action

Target of Action

Benzimidazol-2-one primarily targets Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium . It also binds to tubulin , a vital part of the cytoskeleton and mitotic spindle .

Mode of Action

Benzimidazol-2-one interacts with its targets by binding to them. It is selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins . It also exerts antitumor activity through versatile mechanisms such as DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Biochemical Pathways

Benzimidazol-2-one affects various biochemical pathways. It inhibits the bud cell division of the fungus, impedes the formation of spindle fibers in the process of cell mitosis, and effectively inhibits the reproduction and growth of the pathogenic bacteria to achieve antimicrobial effects .

Pharmacokinetics

Benzimidazole compounds, in general, have been found to have excellent bioavailability, safety, and stability profiles .

Result of Action

The molecular and cellular effects of Benzimidazol-2-one’s action include the inhibition of cell division in fungi and the effective inhibition of the reproduction and growth of pathogenic bacteria . It also has potential anticancer effects by disturbing tubulin polymerization or depolymerization .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzimidazol-2-one. For instance, the replacement of hazardous solvents by greener alternatives is a major goal in green chemistry. Benzimidazol-2-one is synthesized in a way that reduces the use of toxic solvents and the formation of a large amount of industrial waste

Safety and Hazards

While benzimidazol-2-one derivatives exhibit promising bioactivity, safety considerations are essential. Researchers must address challenges such as drug resistance, synthetic methods, and structural information of receptors .

Future Directions

Ongoing research aims to explore novel benzimidazol-2-one derivatives, optimize synthetic protocols, and advance their clinical applications. Overcoming challenges and developing more efficient compounds remain critical for future progress .

properties

IUPAC Name

benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYONAGGJKCJOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)N=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195716
Record name Benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzimidazol-2-one

CAS RN

43135-91-7
Record name Benzimidazol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043135917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 g (1.01 mol) of phosgene are passed into 108 g (1 mol) of o-phenylenediamine in 800 ml of water at 80° C. over a period of 4 hours and the pH is kept constant at 6.5 by simultaneous metering in of 231 g (1.9 mol) of 50% strength aqueous sodium hydroxide solution. After filtration with suction and washing with water, 126 g of benzimidazol-2-one are obtained, which corresponds to a yield of 94% of theory.
Quantity
100 g
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108 g
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800 mL
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Yield
94%

Synthesis routes and methods II

Procedure details

100 g (1.01 mol) of phosgene are passed into 108 g (1 mol) of o-phenylenediamine in 450 ml of water at 80° C. over a period of 4 hours, and the pH is kept constant at 10 by simultaneous metering in of 407 g (2.04 mol) of 20% strength aqueous sodium hydroxide solution. The end point of the reaction is determined by sampling for diazotizable amine. After cooling, the product which has precipitated is filtered off with suction, washed with water and dried. 131 g of benzimidazolone of melting point 308° C., which corresponds to a yield of 98% of theory, are obtained in this manner.
Quantity
100 g
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reactant
Reaction Step One
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108 g
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reactant
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450 mL
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solvent
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amine
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reactant
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Yield
98%

Synthesis routes and methods III

Procedure details

20 g of C.I. pigment yellow 151 having an average primary particle diameter of 80 nm (in which the content of metal ions having a valence of at least 2 was 270 ppm), 4 g of a commercially available dye C.I. acid yellow 23 and 110 g of deionized water were mixed, aqueous ammonia was added so as to adjust the pH of a mixture liquid to 9.0, and the mixture liquid was dispersed with a paint shaker in the presence of zirconia beads as media for approximately 5 hours, to obtain a water-based pigment dispersion. The obtained water-based pigment dispersion was diluted so as to have a concentration of 3% by weight, and the diluted water-based pigment dispersion was dropped to NO.2 filter paper, to show bleeding of the dye.
Quantity
20 g
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reactant
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zirconia
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reactant
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110 g
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Synthesis routes and methods IV

Procedure details

20 g of C.I. pigment orange 60 having an average primary particle diameter of 85 nm (in which the content as metal ions having a valence of at least 2 was 320 ppm), 1.6 g of the pigment derivative (a′) and 110 g of deionized water were mixed, triethanolamine was added so as to adjust pH of a mixture liquid to 9.0, and the mixture liquid was dispersed with a paint shaker in the presence of zirconia beads as media for approximately 5 hours, to obtain a pigment dispersion. The obtained water-based pigment dispersion was diluted so as to have a concentration of 3% by weight, and the diluted water-based pigment dispersion was dropped to NO.2 filter paper, to show no bleedings of the pigment derivative.
Quantity
20 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
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zirconia
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reactant
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110 g
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Synthesis routes and methods V

Procedure details

130 g of the aqueous dispersion of the pigment derivative (a) and 30 g of deionized water were mixed with 20 g of C.I. pigment yellow 151 having an average primary particle diameter of 80 nm (in which the content of metal ions having a valence of at least 2 was 270 ppm), a 1% sodium hydroxide aqueous solution was added so as to adjust the pH of a mixture liquid to 9.0, and the mixture liquid was dispersed with a paint shaker in the presence of zirconia beads as media for approximately 5 hours, to obtain a water-based pigment dispersion. In the water-based pigment dispersion, the neutralizatior rate of the sulfonic acid group of the pigment derivative (a) was 80%. Further, the obtained water-based pigment dispersion was diluted so as to have a concentration of 3% by weight, and the diluted water-based pigment dispersion was dropped to NO.2 filter paper, to show no bleedings.
[Compound]
Name
( a )
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0 (± 1) mol
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reactant
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20 g
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reactant
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30 g
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solvent
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0 (± 1) mol
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reactant
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[Compound]
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zirconia
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0 (± 1) mol
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reactant
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( a )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzimidazol-2-one
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Benzimidazol-2-one
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Benzimidazol-2-one
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Benzimidazol-2-one
Reactant of Route 6
Benzimidazol-2-one

Q & A

ANone: The specific interaction mechanism and downstream effects of a benzimidazol-2-one derivative depend heavily on its specific structure and target. For example:

  • Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): Tetrazolamide-benzimidazol-2-ones inhibit HPPD, a key enzyme in plant carotenoid biosynthesis, by forming bidentate chelation with the enzyme's metal ion through the tetrazole and amide groups. [] The benzimidazol-2-one ring further interacts with the enzyme via π-π stacking, disrupting its function and ultimately leading to plant death. This makes these compounds potent herbicides. []
  • Opioid Receptor-Like (ORL1) Antagonism: J-113397, a cyclooctylmethyl-substituted benzimidazol-2-one, exhibits high affinity for the ORL1 receptor, blocking the binding and effects of its endogenous ligand, nociceptin. [] This antagonism of ORL1 has been linked to potential therapeutic benefits in pain management, anxiety, and other physiological processes. []
  • Muscarinic Receptor Allosteric Agonism: Compounds like AC-42 and TBPB activate M1 muscarinic receptors through an allosteric site involving Phe77, triggering downstream signaling pathways associated with calcium mobilization. [] This allosteric activation holds promise for developing therapeutics for cognitive disorders and other conditions. []

ANone: Benzimidazol-2-one itself has the following characteristics:

    ANone: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the benzimidazol-2-one core influence its biological activity. Here are some examples from the provided research:

    • HPPD Inhibitors: The presence of a chlorine atom on the benzyl group in tetrazolamide-benzimidazol-2-ones significantly enhances their HPPD inhibitory activity compared to mesotrione. [] This suggests that halogen substitutions at specific positions can dramatically influence potency. []
    • ORL1 Antagonists: Replacing the tert-butylamino group in (S)-[11C]CGP 12177 with an isopropylamino group led to the development of (S)-[11C]CGP 12388, a compound with improved synthetic accessibility and favorable in vivo properties as a beta-adrenoceptor ligand for PET studies. []
    • Dopamine Receptor Agonists: Replacing the m-hydroxyl group in dopamine analogues with a benzothiazol-2-one group significantly enhances D-2 receptor affinity and agonist activity. [] This highlights the impact of bioisosteric replacements on receptor interactions.

    ANone: Computational tools are extensively employed in benzimidazol-2-one research. Some common techniques include:

    • Molecular Docking: This method predicts the preferred orientation and binding affinity of benzimidazol-2-one derivatives within the binding site of a target protein. It helps elucidate the potential interactions responsible for the observed biological activity. []
    • Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the structure of benzimidazol-2-one derivatives and their biological activity. This information guides the design of new compounds with improved potency and selectivity. [, ]
    • Molecular Dynamics (MD) Simulations: MD simulations investigate the dynamic behavior of benzimidazol-2-one derivatives in complex with their biological targets. This provides insights into the stability of the interaction and the conformational changes induced upon binding. []
    • Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and properties of benzimidazol-2-one derivatives, such as their reactivity, proton affinity, and interaction energies with metal surfaces in corrosion inhibition studies. []

    ANone: Depending on the intended application, various in vitro and in vivo methods are used:

    • Inhibition Assays: For enzyme inhibitors like HPPD inhibitors, in vitro assays measure the reduction in enzyme activity in the presence of the benzimidazol-2-one derivative. []
    • Binding Assays: Radioligand binding assays assess the affinity and selectivity of benzimidazol-2-one derivatives for specific receptors, such as ORL1 or dopamine receptors. [, ]
    • Cell-Based Assays: These assays evaluate the functional effects of benzimidazol-2-one derivatives on cellular processes. For example, calcium mobilization assays are used to assess the activity of M1 muscarinic receptor agonists. []
    • Animal Models: Animal models are used to assess the in vivo efficacy and safety of promising benzimidazol-2-one derivatives. For example, rodent models of pain, anxiety, or thermoregulatory dysfunction are used to evaluate compounds targeting the ORL1 receptor or acting as NRIs. [, , ]

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